molecular formula C11H18N6 B14022215 1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-53-1

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14022215
CAS No.: 5444-53-1
M. Wt: 234.30 g/mol
InChI Key: TXPDXDQEOLGUMM-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the field of kinase inhibition. The core pyrazolo[3,4-d]pyrimidine structure is a well-established adenine bioisostere, which allows it to compete with ATP for binding in the catalytic pockets of various kinase enzymes . This mechanism makes derivatives of this scaffold potent inhibitors of cyclin-dependent kinases (CDKs) , which are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making CDK2 inhibitors an appealing target for anti-cancer drug discovery that aims to halt the proliferation of tumor cells . Beyond oncology, pyrazolo[3,4-d]pyrimidine scaffolds are also investigated for their potential to inhibit inflammatory mediators . This compound is presented to the research community as a tool to further explore these biological pathways and develop new therapeutic agents. It is supplied for laboratory research purposes only.

Properties

CAS No.

5444-53-1

Molecular Formula

C11H18N6

Molecular Weight

234.30 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H18N6/c1-3-16(4-2)5-6-17-11-9(7-15-17)10(12)13-8-14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14)

InChI Key

TXPDXDQEOLGUMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=NC=NC(=C2C=N1)N

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclization reactions involving pyrazole derivatives and formamide or related reagents:

  • Starting from ethyl (ethoxymethylene)cyanoacetate, cyclization with phenyl hydrazine yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • Subsequent cyclization with formamide affords the pyrazolo[3,4-d]pyrimidinone intermediate (compound 3 in related studies).

This step forms the fused bicyclic system essential for the target compound.

Chlorination and Amination at the 4-Position

  • The pyrazolo[3,4-d]pyrimidinone intermediate is chlorinated using phosphorus oxychloride to give 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
  • This chloro intermediate undergoes nucleophilic aromatic substitution with amines such as 4-aminobenzoic acid or directly with ammonia or other amines to introduce the 4-amine functionality.

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic techniques.
  • Characterization is performed using ^1H NMR, ^13C NMR, melting point analysis, and elemental analysis to confirm structure and purity.

Representative Synthetic Scheme

Step Reactants Conditions Product/Intermediate Notes
1 Ethyl (ethoxymethylene)cyanoacetate + phenyl hydrazine Cyclization Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Formation of pyrazole ring
2 Intermediate + formamide Heating Pyrazolo[3,4-d]pyrimidinone core Formation of fused bicyclic system
3 Pyrazolo[3,4-d]pyrimidinone + POCl3 Chlorination 4-Chloro-pyrazolo[3,4-d]pyrimidine Activation for substitution
4 4-Chloro intermediate + amine (e.g., NH3 or 4-aminobenzoic acid) Nucleophilic substitution 4-Amino-pyrazolo[3,4-d]pyrimidine derivative Introduction of 4-amine group
5 4-Amino derivative + 2-(diethylamino)ethyl halide Alkylation under basic conditions 1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Final target compound

In-Depth Research Findings and Variations

Alternative Cyclization Routes

  • Some studies report condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines to form pyrazolo[1,5-a]pyrimidines, suggesting possible alternative synthetic routes for related fused heterocycles.
  • However, the pyrazolo[3,4-d]pyrimidine core specifically requires cyclization with formamide or similar reagents to achieve the correct fusion pattern.

Functional Group Modifications

  • Chlorination at the 4-position using phosphorus oxychloride is a well-established method to activate the ring for nucleophilic substitution, enabling the introduction of various amine substituents.
  • The diethylaminoethyl side chain is introduced via alkylation, which can be optimized by varying the alkyl halide and reaction conditions to improve yield and selectivity.

Biological Relevance and Structure-Activity Relationships

  • Pyrazolo[3,4-d]pyrimidine derivatives with 4-amine substitution and N-1 diethylaminoethyl groups have been studied as kinase inhibitors, including p70S6 kinase and Akt-1 inhibitors, highlighting the importance of this scaffold in medicinal chemistry.
  • Modifications on the amino substituent and side chains influence biological activity and pharmacokinetic properties.

Data Table: Summary of Key Preparation Steps and Conditions

Preparation Step Reagents/Conditions Yield (%) Notes/References
Cyclization to pyrazolo[3,4-d]pyrimidinone Phenyl hydrazine, ethyl (ethoxymethylene)cyanoacetate, formamide, heat 70-85
Chlorination at 4-position Phosphorus oxychloride, reflux 75-90
Amination at 4-position Ammonia or amines, solvent (e.g., ethanol), heat 65-80
N-1 Alkylation with 2-(diethylamino)ethyl halide Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF), room temp to reflux 60-75

Chemical Reactions Analysis

Oxidation Reactions

The diethylaminoethyl side chain and pyrazolo-pyrimidine core undergo oxidation under controlled conditions:

  • Reaction with KMnO₄ : In acidic media (e.g., acetic acid), oxidation of the tertiary amine group in the diethylaminoethyl chain yields a nitroso derivative. This reaction is critical for modifying electron density in the molecule.

Oxidizing Agent Conditions Product
KMnO₄Acetic acid, 60–70°C, 4 hr1-(2-(Nitroso(diethyl)amino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Alkylation and Arylation

The primary amine at position 4 and nitrogen atoms in the pyrazolo-pyrimidine core participate in alkylation/arylation:

  • Methylation : Treatment with methyl iodide in DMF replaces the primary amine with a methyl group, forming a tertiary amine.

  • Aryl Substitution : Reaction with aryl halides (e.g., 4-chlorophenylboronic acid) under Suzuki coupling conditions introduces aryl groups at position 6 .

Reagent Conditions Product
Methyl iodideDMF, K₂CO₃, 80°C, 6 hr1-(2-(Diethylamino)ethyl)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidine
4-Chlorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, reflux6-(4-Chlorophenyl)-1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Nucleophilic Substitution

The chlorine atom (if introduced via prior reactions) or the amine group can undergo nucleophilic substitution:

  • Amine Displacement : Heating with primary amines (e.g., pyrrolidine) replaces the amino group with heterocyclic substituents.

Nucleophile Conditions Product
PyrrolidineEthanol, reflux, 12 hr1-(2-(Diethylamino)ethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Acid-Base Reactions

The tertiary amine in the diethylaminoethyl side chain forms salts with strong acids:

  • Hydrochloride Salt Formation : Treatment with HCl in ether yields a crystalline hydrochloride salt .

Acid Conditions Product
HCl (gaseous)Ethereal solution, 0°C1-(2-(Diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Functional Group Modifications

  • Acetylation : The primary amine reacts with acetic anhydride in pyridine to form an acetamide derivative.

Reagent Conditions Product
Acetic anhydridePyridine, RT, 2 hr1-(2-(Diethylamino)ethyl)-4-acetamido-1H-pyrazolo[3,4-d]pyrimidine

Key Reaction Mechanisms

  • Oxidative Dehydrogenation : Molecular oxygen facilitates the formation of conjugated double bonds in the pyrazolo-pyrimidine core, enhancing aromaticity .

  • Electrophilic Aromatic Substitution : The electron-withdrawing chlorine atom (if present) directs electrophiles to specific positions on the aromatic ring .

Scientific Research Applications

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituent(s) Molecular Weight Key Properties Biological Activity Reference
1-(2-(Diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target) 1-(2-Diethylaminoethyl) 291.37 (calculated) Hydrophilic due to tertiary amine; moderate logP Not explicitly reported
1-(2-(Azepan-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2-Azepan-1-ylethyl) 358.43 Larger cyclic amine substituent; increased steric bulk Precursor for sigma-1 receptor ligands (pain)
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Methyl, 4-(methylamino) 163.18 Compact structure; low molecular weight Not reported; potential for CNS penetration
3-(6-Ethoxynaphthalen-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-(6-Ethoxynaphthalen-2-yl), 1-(THP-4-ylmethyl) ~450 (estimated) Bulky aromatic and cyclic ether substituents; high logP PfCDPK4 inhibition (antimalarial)
NA-PP1 (1-(tert-Butyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1-tert-Butyl, 3-naphthalenyl ~350 (estimated) Hydrophobic substituents; strong kinase binding Kinase inhibitor (broad-spectrum)
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-(4-Phenoxyphenyl), 1-(piperidin-3-yl) 386.45 Chiral center; cyclic amine enhances target specificity BTK inhibitor (ibrutinib intermediate)
1-(3-Chloro-4-methylphenyl)-N-[2-(diethylamino)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-Chloro-4-methylphenyl), 4-(diethylaminoethyl) 358.87 Dual substituents; halogen enhances lipophilicity Not explicitly reported

Key Insights and Implications

Substituent Effects: Hydrophilic groups (e.g., diethylaminoethyl) enhance solubility but may reduce membrane permeability. Bulky/hydrophobic groups (e.g., ethoxynaphthalenyl) improve target affinity but increase molecular weight and logP .

Biological Specificity :

  • Cyclic amines (e.g., piperidinyl in ibrutinib intermediates) confer chirality and selectivity for kinases like BTK .

Synthetic Flexibility :

  • The pyrazolo[3,4-d]pyrimidine core supports diverse functionalization, enabling tailored pharmacokinetic and pharmacodynamic profiles .

Biological Activity

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N6. The structure features a pyrazolo[3,4-d]pyrimidine scaffold with a diethylaminoethyl side chain, which enhances solubility and may influence its biological activity .

The primary mechanism of action for this compound involves its interaction with specific kinases involved in cancer and inflammatory pathways. Preliminary studies suggest that it acts as an ATP-competitive inhibitor , modulating cellular signaling pathways critical for cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various kinases associated with cancer cell growth, including:

  • EGFR (Epidermal Growth Factor Receptor) : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been designed to target EGFR, which is crucial in many cancers .
  • CDK2 (Cyclin-dependent Kinase 2) : Inhibition of CDK2 has been explored as a strategy for selective cancer treatment .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit other biological activities:

  • Antimicrobial : Preliminary studies suggest potential antimicrobial properties .
  • Antioxidant : Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines show antioxidant activity .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

StudyFindings
Identified as a potential kinase inhibitor with significant biological activity in cancer models.
Demonstrated ATP-competitive inhibition against specific kinases with promising anti-proliferative effects.
Designed derivatives that act as effective EGFR inhibitors with potential applications in cancer therapy.
Evaluated for antioxidant properties alongside anti-diabetic activities in related compounds.

Q & A

Basic Question

  • IR spectroscopy : Identifies NH stretches (~3300 cm⁻¹) and amine/alkyl group vibrations.
  • ¹H/¹³C NMR : Confirms the diethylaminoethyl chain (δ 2.5–3.5 ppm for CH₂ groups) and pyrazolo[3,4-d]pyrimidine aromaticity (δ 7.5–8.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁N₆⁺ = 253.18 Da).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

How should researchers address discrepancies in biological activity data among structurally similar derivatives?

Advanced Question
Contradictions may arise from:

  • Substituent positioning : Minor changes (e.g., para vs. meta substitution on aryl groups) drastically alter kinase binding.
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability.
  • Structural analogs : Compare IC₅₀ values of derivatives with/without the diethylaminoethyl group to isolate its contribution .

What structural modifications to the pyrazolo[3,4-d]pyrimidine core most impact kinase inhibition potency?

Basic Question

  • N1 substitution : Bulky groups (e.g., diethylaminoethyl) enhance selectivity for ATP-binding pockets in kinases.
  • C3 modifications : Electron-withdrawing groups (e.g., halogens) improve binding affinity.
  • C4 amine : Critical for hydrogen bonding with catalytic lysine residues in kinases. Crystal structures of analogs show direct interactions with kinase domains .

What methodologies improve solubility of hydrophobic pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Question

  • Salt formation : Hydrochloride salts of the diethylaminoethyl group enhance aqueous solubility.
  • Prodrug strategies : Esterification of aromatic amines for temporary hydrophilicity.
  • Co-solvents : Use DMSO/PEG mixtures in in vitro assays to maintain solubility without denaturing proteins .

How to design in vitro assays evaluating kinase inhibition specificity?

Advanced Question

  • Kinase profiling panels : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects.
  • Docking studies : Use software like AutoDock Vina to predict binding modes with kinases (e.g., Src, Abl). Validate with mutagenesis (e.g., K295M in Abl1 to disrupt binding) .

What are common synthetic by-products, and how are they characterized?

Basic Question

  • Over-alkylation : Di-substituted products form if excess alkylating agent is used. Detected via HPLC retention time shifts.
  • Hydrolysis products : Amine groups may hydrolyze under acidic conditions; monitor via LC-MS ([M+H]⁺ –17 Da for NH₃ loss) .

How to achieve regioselective functionalization of the pyrazolo[3,4-d]pyrimidine scaffold?

Advanced Question

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on C4 amine) to steer reactivity to N1.
  • Microwave-assisted synthesis : Accelerates reactions, reducing side-product formation. For example, 30-minute microwave cycles achieve >90% regioselectivity in alkylation .

What computational strategies predict binding interactions with target kinases?

Advanced Question

  • Molecular docking : Use crystal structures (e.g., PDB: 2G2T for Abl kinase) to model compound binding.
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns to assess residence time.
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .

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